molecular formula C7H3BrCl2F2 B12961249 2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene

2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene

Cat. No.: B12961249
M. Wt: 275.90 g/mol
InChI Key: KMEPCUNGNSYAML-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene is an organic compound with the molecular formula C7H2BrCl2F2. This compound is part of the halogenated benzene family, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the bromination, chlorination, and difluoromethylation of a benzene precursor. For instance, the bromination of 1,3-dichloro-4-(difluoromethyl)benzene can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of halogens on the benzene ring can influence the compound’s reactivity and binding affinity to different biological targets. For instance, the difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in certain applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H3BrCl2F2

Molecular Weight

275.90 g/mol

IUPAC Name

2-bromo-1,3-dichloro-4-(difluoromethyl)benzene

InChI

InChI=1S/C7H3BrCl2F2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,7H

InChI Key

KMEPCUNGNSYAML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)Cl)Br)Cl

Origin of Product

United States

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